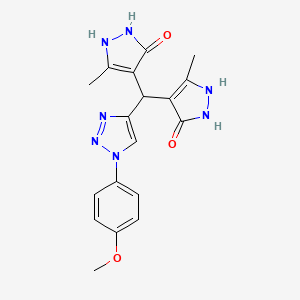
Antifungal agent 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 14 is a synthetic compound known for its broad-spectrum antifungal activity. It exhibits excellent minimum inhibitory concentration values against various fungal strains, making it a potent candidate for treating fungal infections . The compound’s molecular formula is C18H19N7O3, and it has a molecular weight of 381.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antifungal agent 14 is synthesized through a multi-step chemical process involving the formation of 1,2,3-triazole-appended bis-pyrazoles. . The reaction conditions typically involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction carried out in a solvent such as dimethyl sulfoxide at room temperature.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The key steps include the preparation of intermediates, purification through recrystallization or chromatography, and final product isolation. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: Antifungal agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered antifungal properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include various triazole and pyrazole derivatives, each with unique antifungal properties. These derivatives are evaluated for their efficacy and safety in treating fungal infections .
Wissenschaftliche Forschungsanwendungen
Antifungal agent 14 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of triazole and pyrazole derivatives.
Biology: The compound is used to investigate the mechanisms of fungal resistance and the development of new antifungal therapies.
Wirkmechanismus
Antifungal agent 14 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. The compound targets the enzyme lanosterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway. This leads to increased membrane permeability, leakage of essential cell contents, and ultimately, cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Fluconazole: A widely used azole antifungal that also inhibits ergosterol synthesis.
Itraconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Voriconazole: A triazole antifungal with broad-spectrum activity and enhanced efficacy against certain resistant strains.
Uniqueness of Antifungal Agent 14: this compound stands out due to its unique triazole-pyrazole structure, which provides enhanced binding affinity to the target enzyme and improved antifungal activity. Its broad-spectrum efficacy and excellent minimum inhibitory concentration values make it a promising candidate for further development and clinical use .
Eigenschaften
Molekularformel |
C18H19N7O3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
4-[[1-(4-methoxyphenyl)triazol-4-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H19N7O3/c1-9-14(17(26)22-19-9)16(15-10(2)20-23-18(15)27)13-8-25(24-21-13)11-4-6-12(28-3)7-5-11/h4-8,16H,1-3H3,(H2,19,22,26)(H2,20,23,27) |
InChI-Schlüssel |
NVYGSNIMGOMWQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1)C(C2=CN(N=N2)C3=CC=C(C=C3)OC)C4=C(NNC4=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13919903.png)

![2-[3-(Ethylamino)oxetan-3-yl]ethanol](/img/structure/B13919921.png)
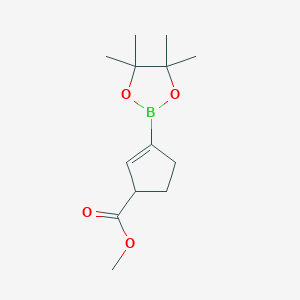
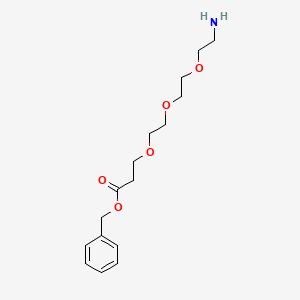

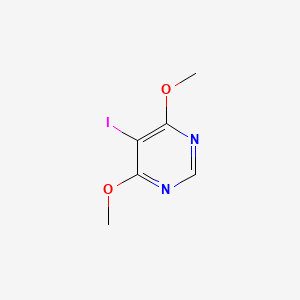
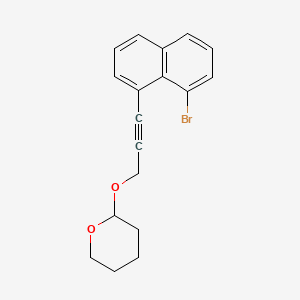
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)



![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
